Disiquonium chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
didecyl-methyl-(3-trimethoxysilylpropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H60NO3Si.ClH/c1-7-9-11-13-15-17-19-21-24-28(3,25-22-20-18-16-14-12-10-8-2)26-23-27-32(29-4,30-5)31-6;/h7-27H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPYABZPAWSUMG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCC[Si](OC)(OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H60ClNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035589 | |
| Record name | Didecylmethyl(3-(trimethoxysilyl)propyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68959-20-6 | |
| Record name | N,N-Didecyl-N-methyl-N-(3-trimethoxysilylpropyl)ammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68959-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiquonium chloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068959206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decanaminium, N-decyl-N-methyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Didecylmethyl(3-(trimethoxysilyl)propyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5035589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecylmethyl[3-(trimethoxysilyl)propyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DISIQUONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G4NNS4CW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Characterization in Research
Established Synthetic Protocols for Disiquonium (B12811067) Chloride
The synthesis of disiquonium chloride, identified by its IUPAC name didecyl-methyl-(3-trimethoxysilylpropyl)azanium;chloride, fundamentally involves the quaternization of a tertiary amine. nih.gov This reaction is a cornerstone of ammonium (B1175870) salt synthesis. mdpi.com While specific, detailed protocols for this compound are not extensively published in readily available literature, established methods for the synthesis of analogous bis-quaternary ammonium compounds provide a clear framework.
A common and established approach involves the N-alkylation of a pre-existing tertiary amine. In the context of this compound, this would likely involve the reaction of N,N-didecylmethylamine with (3-chloropropyl)trimethoxysilane. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the chloropropyl group, leading to the formation of the quaternary ammonium cation and a chloride anion.
General Reaction Scheme:
(CH₃(CH₂)₉)₂NCH₃ + Cl(CH₂)₃Si(OCH₃)₃ → [(CH₃(CH₂)₉)₂N⁺(CH₃)(CH₂)₃Si(OCH₃)₃]Cl⁻
This reaction is typically carried out in a suitable solvent, and the reaction conditions, such as temperature and reaction time, would be optimized to ensure a high yield and purity of the final product. The choice of solvent is crucial to facilitate the reaction between the reactants, which may have different polarities.
Another established method for synthesizing similar quaternary ammonium compounds involves the reaction of a secondary amine with an alkylating agent, followed by a second alkylation step. For this compound, this could theoretically involve the reaction of didecylamine with methyl iodide to form N,N-didecylmethylamine, which is then subsequently reacted with (3-chloropropyl)trimethoxysilane as described above.
The purification of the final product is a critical step in these established protocols. Recrystallization from an appropriate solvent system is often employed to remove any unreacted starting materials or byproducts, ensuring a high degree of purity for subsequent characterization and use.
Innovative Synthetic Approaches for Analogues and Derivatives
Research into quaternary ammonium compounds is continually exploring innovative synthetic approaches to create analogues and derivatives with tailored properties. These novel methods often focus on improving reaction efficiency, introducing new functionalities, or developing more environmentally friendly synthetic routes. semanticscholar.org
For this compound analogues, innovative approaches could involve modifying the alkyl chains, the linker group, or the head group. For instance, the introduction of different functional groups into the decyl chains could alter the compound's lipophilicity and interaction with various substrates.
One innovative approach involves the use of alternative alkylating agents. Instead of using (3-chloropropyl)trimethoxysilane, researchers might explore the use of other reactive silane (B1218182) precursors, potentially with different leaving groups or linker lengths, to synthesize a range of silylated quaternary ammonium compounds.
Furthermore, the synthesis of "gemini" or bis-quaternary ammonium compounds, which consist of two quaternary ammonium moieties connected by a spacer, is an active area of research. uq.edu.au While this compound itself is a mono-quaternary ammonium compound, the principles used in gemini surfactant synthesis could be adapted to create novel dimeric structures derived from this compound. This could involve reacting a di-tertiary amine with (3-chloropropyl)trimethoxysilane or reacting N,N-didecylmethylamine with a di-haloalkane spacer.
The development of cleavable quaternary ammonium compounds represents another innovative direction. semanticscholar.org By incorporating linkages that can be broken under specific conditions (e.g., pH, light), researchers can design compounds with controlled release or degradation properties. For this compound, this could involve synthesizing analogues where the trimethoxysilylpropyl group is attached via a cleavable ester or carbonate linkage.
Mechanistic Elucidation of Biological Activities
Investigation of Membrane Interaction Dynamics and Permeability Alterations
The initial and most critical step in the antimicrobial action of Disiquonium (B12811067) chloride is its interaction with the microbial cell membrane. As a cationic molecule, it is electrostatically attracted to the predominantly negatively charged components of bacterial surfaces, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. vulcanchem.comnovonordiskpharmatech.com
The mechanism involves several key stages:
Adsorption and Binding: The positively charged quaternary ammonium (B1175870) centers of Disiquonium chloride bind to anionic sites on the microbial cell membrane. patsnap.com This interaction displaces the divalent cations (like Mg²⁺ and Ca²⁺) that normally stabilize the membrane structure by bridging adjacent negatively charged molecules. novonordiskpharmatech.com
Insertion and Disruption: Following the initial electrostatic binding, the long hydrophobic alkyl chains of the molecule penetrate and embed into the lipid bilayer. patsnap.com This insertion disrupts the orderly packing of the membrane phospholipids, leading to an increase in membrane fluidity. nih.gov
Permeability Alteration: The disruption of the lipid bilayer's structure compromises its function as a selective barrier. vulcanchem.comspringermedizin.de This leads to a significant increase in membrane permeability, causing the leakage of essential low-molecular-weight intracellular components, such as potassium ions, nucleotides, and amino acids. nih.govspringermedizin.de
Cell Lysis: The extensive loss of cellular contents and the inability to maintain a proper osmotic gradient ultimately lead to cell death, often through lysis. vulcanchem.com Studies have demonstrated that this compound can cause a greater than 99% reduction in the viability of Staphylococcus aureus and Escherichia coli within minutes of exposure. vulcanchem.com
This membrane-disrupting action is a hallmark of quaternary ammonium compounds. The dual-chain structure of bis-QACs like this compound may enhance this activity compared to single-chain QACs by enabling more extensive interaction and disruption of the lipid bilayer. mdpi.com
Table 1: Antimicrobial Efficacy of this compound This table presents the Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens, indicating its broad-spectrum antimicrobial efficacy.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
| Candida albicans | 100 µg/mL |
| Data sourced from a 2025 study. vulcanchem.com |
Subcellular Targeting and Molecular Binding Studies
While membrane disruption is the primary mode of action, evidence from related bis-QACs suggests that molecules that successfully breach the cell wall and membrane can interact with intracellular targets. Specific molecular binding studies on this compound are not extensively detailed in the public literature; however, research on the closely related compound Dequalinium chloride provides significant insights.
Once inside the cell, Dequalinium chloride is known to interact with nucleic acids. nih.gov It can intercalate between the bases of DNA, a process that can inhibit crucial cellular processes like DNA replication and transcription, thereby halting microbial proliferation. nih.gov Furthermore, these compounds can bind to RNA, interfering with protein synthesis. nih.gov
In addition to nucleic acids, mitochondria are another key subcellular target. Dequalinium chloride has been shown to inhibit mitochondrial ATP synthesis, effectively cutting off the cell's primary energy supply. gorm.com.tr Given the structural similarities, it is plausible that this compound may also exert its biological effects through these intracellular mechanisms, although further specific research is required to confirm this. The ability to act on multiple targets—both at the membrane and intracellularly—contributes to the potent efficacy of these compounds and may lower the risk of developing microbial resistance. nih.gov
Modulation of Microbial Cellular Pathways and Enzymes
This compound can modulate microbial cellular functions beyond direct structural damage and binding to macromolecules. A key mechanism is the inhibition of essential enzymes and the disruption of cellular pathways. vulcanchem.comspringermedizin.de
Inhibition of Metabolic Enzymes: Like other QACs, this compound can denature proteins and inhibit enzymes crucial for microbial metabolism. patsnap.com Studies on Dequalinium chloride have shown it can inhibit membrane-bound enzymes involved in cellular respiration and glycolysis, further contributing to the depletion of the microorganism's energy and leading to cell death. springermedizin.degorm.com.tr
Interference with Quorum Sensing: this compound has been found to suppress biofilm formation by interfering with quorum-sensing (QS) pathways. vulcanchem.com Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. By disrupting these signaling pathways, this compound can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antimicrobial agents. vulcanchem.comnih.govnih.gov This anti-biofilm activity is a significant advantage in preventing persistent and hard-to-treat infections. vulcanchem.comnih.gov
The enzymatic degradation of the compound itself is another aspect of its interaction with microbial systems, where microbes may evolve pathways to break down the QAC molecule as a resistance mechanism. wikipedia.orgnih.gov
Comparative Analysis of Mechanisms with Related Quaternary Ammonium Compounds
The mechanism of this compound can be better understood by comparing it to other QACs. QACs are broadly categorized, and their mechanisms differ based on their structure, such as the number of quaternary heads (mono- vs. bis-QACs) and the nature of their hydrophobic tails.
This compound vs. Mono-QACs (e.g., Benzalkonium chloride - BAC): Mono-QACs like BAC also act by disrupting cell membranes. patsnap.com However, bis-QACs like this compound are often more effective, particularly against Gram-negative bacteria. mdpi.com The two cationic heads of a bis-QAC can span a greater surface area of the membrane or potentially chelate membrane components more effectively, leading to enhanced disruption. Furthermore, some studies suggest that bis-QACs have a wider range between their effective antimicrobial concentration and their cytotoxic concentration on human cells compared to BAC, potentially offering a better safety profile. nih.gov
This compound vs. Other Bis-QACs (e.g., Dequalinium chloride, Didecyldimethylammonium chloride - DDAC): this compound shares its fundamental bis-quaternary structure with compounds like Dequalinium chloride. Both exhibit broad-spectrum activity through membrane disruption and potential intracellular actions. vulcanchem.comspringermedizin.de However, subtle structural differences, such as the linker chain length and the nature of the aromatic rings, can influence their specific properties, including their relative efficacy against different types of microbes (e.g., bacteria vs. fungi) and their surfactant strength. vulcanchem.comgorm.com.tr DDAC, another dual-chain QAC, is noted for its ability to enhance membrane fluidity and cause leakage of intracellular proteins. nih.gov The "twin chain" structure of DDAC is considered highly germicidal and is often recommended for disinfection in industrial settings. drugbank.com The specific structure of this compound provides a strong combination of both surfactant and broad-spectrum bioactive properties. vulcanchem.com
The primary difference in efficacy between QACs often relates to the complexity of the microbial cell wall. Gram-positive bacteria, with a thick but accessible peptidoglycan layer, are generally more susceptible than Gram-negative bacteria. gorm.com.tr The latter possess a protective outer membrane that can limit the uptake of antimicrobial compounds, although the disruptive power of bis-QACs often helps overcome this barrier. mdpi.com
Table 2: Comparative Analysis of Mechanisms of Quaternary Ammonium Compounds This table compares the mechanistic features of this compound with other representative quaternary ammonium compounds.
| Compound | Class | Primary Mechanism | Key Features |
| This compound | Bis-QAC | Membrane disruption, Quorum sensing inhibition vulcanchem.com | Broad-spectrum efficacy, strong surfactant, anti-biofilm activity. vulcanchem.com |
| Benzalkonium chloride (BAC) | Mono-QAC | Membrane disruption, Protein denaturation patsnap.com | Widely used antiseptic, more effective against Gram-positive bacteria. drugbank.com |
| Dequalinium chloride | Bis-QAC | Membrane disruption, Enzyme inhibition, DNA binding springermedizin.degorm.com.tr | Broad-spectrum, notable antifungal activity, low resistance risk due to multiple targets. springermedizin.denih.gov |
| Didecyldimethylammonium chloride (DDAC) | Bis-QAC (Twin-chain) | Membrane disruption, Increases membrane fluidity nih.gov | Superior germicidal activity, low foaming, high tolerance to protein loads. nih.govdrugbank.com |
Biological Efficacy Spectrum and Antimicrobial Resistance Research
Broad-Spectrum Antimicrobial Activity Assessments
Disiquonium (B12811067) chloride, a quaternary ammonium (B1175870) compound, has been noted for its antimicrobial properties. Research indicates its activity spans across different microbial domains, including bacteria and fungi.
Disiquonium chloride demonstrates efficacy against both Gram-positive and Gram-negative bacteria. cenmed.com Studies have shown its activity against pathogens such as the Gram-positive Staphylococcus aureus and Streptococcus pyogenes, and the Gram-negative Escherichia coli and Pseudomonas aeruginosa. cenmed.comvulcanchem.com The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. One analysis reported a greater than 99% reduction in the viability of Staphylococcus aureus and Escherichia coli on surfaces treated with the compound within five minutes. vulcanchem.com
The variable effectiveness of quaternary ammonium compounds (QACs) in general has been noted, with some demonstrating a more pronounced effect against Gram-positive bacteria. nih.gov For instance, one study on related QACs found that certain disinfectants were primarily effective against S. aureus, while others had a broader spectrum that included some Gram-negative strains. nih.gov The efficacy of QACs against Gram-negative bacteria like P. aeruginosa and Serratia marcescens has also been documented, though susceptibility can vary. nih.gov
Below is a table of reported MIC values for this compound against common bacterial pathogens.
| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Gram-positive | 12.5 µg/mL vulcanchem.com |
| Escherichia coli | Gram-negative | 25 µg/mL vulcanchem.com |
| Pseudomonas aeruginosa | Gram-negative | 50 µg/mL vulcanchem.com |
Investigations into the antifungal properties of this compound have indicated its effectiveness against yeast. cenmed.com While specific data on a wide range of fungal species for this compound is limited in the available literature, the chemical class of quaternary ammonium compounds has shown broader antifungal potential. For example, Dequalinium chloride, a related QAC, has been reported to be active against Candida albicans. gedeonrichter.lv Other research has identified different QACs as having promising activity against pathogenic fungi like Cryptococcus neoformans and Candida auris. nih.gov
Detailed studies specifically evaluating the antiviral potency of this compound are not extensively covered in the reviewed scientific literature. The assessment of antiviral activity typically involves determining a compound's ability to inhibit viral replication in cell cultures, often measured by the 50% effective concentration (EC50). nih.gov High-throughput screening of existing compound libraries is a common method for identifying agents with antiviral properties against specific viruses, such as coronaviruses. frontiersin.org Such evaluations for this compound have not been prominently reported.
Anti-Biofilm Research and Biofilm Eradication Capabilities
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which makes them notoriously difficult to eradicate. nih.gov Research suggests that this compound can suppress the formation of biofilms. vulcanchem.com The proposed mechanism for this activity involves interference with quorum-sensing pathways, which are cell-to-cell communication systems that bacteria use to coordinate group behaviors, including biofilm formation. vulcanchem.comnih.gov
The eradication of established, mature biofilms is a significant challenge for antimicrobial agents. mdpi.com The effectiveness of an anti-biofilm agent is often measured by its ability to reduce the number of viable cells within the biofilm, typically reported as a log reduction. mdpi.com While this compound is reported to suppress biofilm formation, specific quantitative data on its capacity to eradicate mature biofilms is not detailed in the available research. vulcanchem.com The general mechanisms by which anti-biofilm agents work include disrupting the biofilm matrix, interfering with adhesion, or inhibiting the signaling pathways that maintain the biofilm structure. nih.gov
Mechanisms of Microbial Resistance Development to this compound
The widespread use of biocides like quaternary ammonium compounds can exert selective pressure on bacterial populations, potentially leading to the development of resistance. nih.gov Microbial resistance can be intrinsic, based on inherent structural or functional characteristics of the microorganism, or acquired through genetic mutation or the horizontal transfer of resistance genes. openstax.orgmdpi.com
For QACs, several resistance mechanisms have been identified in bacteria:
Efflux Pumps: One of the most significant mechanisms is the overexpression of multidrug efflux pumps, which actively transport biocides out of the bacterial cell. nih.govnih.gov For example, studies on the related benzalkonium chloride (BAC) have shown that exposure can select for mutations in P. aeruginosa that lead to the overexpression of the MexCD-OprJ efflux pump, conferring increased tolerance. nih.gov
Genetic Co-selection: Resistance genes for QACs are often located on mobile genetic elements like plasmids and transposons, which can also carry genes for antibiotic resistance. nih.govopenstax.org This linkage means that exposure to disinfectants like QACs can co-select for bacteria that are also resistant to clinically important antibiotics. nih.gov
Cell Envelope Alterations: Changes to the bacterial cell wall or membrane can reduce the permeability of the cell to QACs, preventing the compound from reaching its intracellular target. nih.gov
Biofilm Formation: The protective matrix of biofilms can act as a physical barrier, preventing disinfectants from penetrating and reaching the cells within. frontiersin.orgfrontiersin.org Enzymes trapped within the biofilm matrix can also potentially neutralize the antimicrobial agent. frontiersin.org
Synergistic and Antagonistic Interactions with Established Antimicrobials
The combination of biocides with antibiotics can result in complex interactions that are either synergistic (the combined effect is greater than the sum of individual effects) or antagonistic (the combined effect is less than the sum). nih.govplos.org These interactions can have significant implications for treatment efficacy and the selection of resistant strains. nih.gov
Research into the interaction profiles of related QACs, such as benzalkonium chloride (BAC), with various antibiotics has revealed specific patterns. A study examining combinations against Pseudomonas aeruginosa found that interactions were highly dependent on the specific antibiotic used. nih.gov
The table below summarizes observed interactions between the QAC benzalkonium chloride (BAC) and several antibiotics against P. aeruginosa.
| Antibiotic | Interaction with Benzalkonium Chloride (BAC) |
| Meropenem | Antagonism nih.gov |
| Gentamicin | Synergy nih.gov |
| Ciprofloxacin | Antagonism nih.gov |
| Chlorhexidine | Antagonism nih.gov |
This data is based on studies of benzalkonium chloride and may not be directly transferable to this compound, but it illustrates the potential for complex interactions within the QAC class.
The mechanisms behind these interactions are multifaceted. Synergy can occur if the biocide increases membrane permeability, allowing greater intracellular access for the antibiotic. nih.gov Conversely, antagonism might arise if the cellular responses triggered by the two agents are mutually inhibitory. plos.org Studies have also explored synergistic effects between QACs and metal ions, suggesting that such combinations could enhance antimicrobial efficiency. nih.gov Specific research on the synergistic and antagonistic interactions of this compound with established antimicrobials is not detailed in the reviewed literature, highlighting an area for future investigation.
Structure Activity Relationship Sar and Rational Design
Quantitative Structure-Activity Relationship (QSAR) Modeling for Disiquonium (B12811067) Chloride Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Disiquonium chloride and its analogues, QSAR studies are instrumental in predicting the antimicrobial potency of novel derivatives and in understanding the structural requirements for activity.
While specific QSAR models exclusively for this compound analogues are not extensively documented in publicly available literature, broader QSAR studies on quaternary ammonium (B1175870) compounds (QACs) provide valuable insights. These studies typically use a variety of molecular descriptors to quantify the structural features of the molecules.
Key Descriptors in QSAR Models for QACs:
Lipophilicity: Often represented by logP (the logarithm of the partition coefficient between octanol and water), this is a critical factor. The antimicrobial activity of QACs generally increases with increasing lipophilicity up to a certain point, beyond which a decrease in activity is observed, often referred to as the "cut-off effect." researchgate.net This non-linear relationship highlights the importance of a balanced hydrophilic-lipophilic character for effective membrane interaction. researchgate.net
Topological Descriptors: These descriptors encode information about the connectivity and branching of the molecule. For instance, the number of carbon atoms in the alkyl chains is a simple yet powerful descriptor that directly correlates with antimicrobial activity within a certain range. researchgate.net
Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution. The positive charge on the quaternary nitrogen is fundamental to the activity of these compounds.
A typical QSAR model can be represented by a linear or non-linear equation. For a series of N-alkyl monoquaternary ammonium salts, a QSAR study might yield an equation that predicts the minimum inhibitory concentration (MIC) based on these descriptors. The quality of a QSAR model is assessed through various statistical parameters, including the coefficient of determination (R²), which indicates the goodness of fit, and the cross-validated R² (Q²), which assesses the model's predictive ability. researchgate.netmdpi.commdpi.com A robust QSAR model should have a high correlation coefficient and good internal and external validation statistics. researchgate.netmdpi.commdpi.com
For this compound analogues, a hypothetical QSAR model would likely confirm that the biological activity is strongly dependent on the length of the two alkyl chains. The model might also incorporate descriptors related to the spatial arrangement of the molecule and the properties of the counter-ion. Such models are crucial for the rational design of new analogues with potentially enhanced efficacy or a more desirable toxicological profile.
Influence of Substituent Effects on Biological Activity
The biological activity of this compound and its analogues can be significantly modulated by the nature and position of various substituents. These substituent effects are primarily related to changes in the molecule's physicochemical properties, such as hydrophobicity, steric hindrance, and electronic charge distribution.
Alkyl Chain Length and Configuration: As established in SAR studies, the length of the two primary alkyl chains (didecyl groups in this compound) is a dominant factor. Modifying these chains has a profound impact on antimicrobial activity. For instance, studies on dialkyldimethylphosphonium salts, which are structurally analogous to QACs, have shown that increasing the chain length can sometimes lead to decreased bactericidal activity, suggesting an optimal length for membrane interaction. nih.gov The presence of unsaturation in the alkyl chains can also significantly alter biological activity, with longer unsaturated chains sometimes showing a substantial increase in potency compared to their saturated counterparts. nih.gov
The Nature of the Other Substituents on the Nitrogen Atom: In this compound, the other two substituents on the quaternary nitrogen are a methyl group and a propyl-trimethoxysilyl group. Altering the methyl group to a larger alkyl group could introduce steric hindrance, potentially affecting the molecule's ability to interact with the bacterial membrane.
The Trimethoxysilyl Group: The trimethoxysilyl moiety is a key feature of this compound. While its primary role is for surface immobilization, its presence also influences the molecule's properties in solution. The hydrolysis of the methoxy groups to silanols can affect solubility and aggregation behavior.
The Counter-Ion: The chloride anion in this compound can also influence its biological activity. Studies on other quaternary ammonium silanes have shown that the counter-ion (e.g., Cl⁻, Br⁻, I⁻) can affect the antimicrobial activity, possibly by altering the compound's solubility and its interaction with biological membranes. researchgate.netnih.gov For some synthesized silane (B1218182) coupling agents, those with chloride or bromide counter-ions exhibited the highest antimicrobial activity. researchgate.netnih.gov
The following table summarizes the general influence of key substituents on the antimicrobial activity of QAS compounds, based on available research.
| Substituent | Influence on Antimicrobial Activity |
| Alkyl Chain Length | A critical factor, with optimal activity generally found for C10-C14 chains. Activity decreases with chains that are too short or too long. |
| Number of Alkyl Chains | Dual-chain compounds (like this compound) often exhibit higher activity than single-chain analogues. |
| Counter-Ion (e.g., Cl⁻, Br⁻, I⁻) | Can modulate activity, likely through effects on solubility and interaction with microbial surfaces. |
| Silane Group (e.g., trimethoxysilyl) | Primarily for surface attachment, but can influence solubility and aggregation in solution. |
Computational Chemistry and Molecular Docking for Binding Site Prediction
Computational chemistry and molecular docking are powerful tools for investigating the interactions between a ligand, such as this compound, and its biological target at an atomic level. mdpi.com These methods can predict the preferred binding orientation and affinity of the molecule to a specific receptor or binding site, providing insights into its mechanism of action.
Given that the primary target of this compound is the bacterial cell membrane, molecular docking and molecular dynamics (MD) simulations are often employed to study its interaction with lipid bilayers. karazin.uanih.govnih.govrsc.org These simulations can model the insertion of the amphiphilic this compound molecule into the membrane, elucidating how it disrupts the membrane's structure and function.
Molecular Dynamics Simulations: MD simulations provide a dynamic view of the interaction between this compound and a model bacterial membrane. karazin.uanih.govnih.govrsc.org These simulations can reveal:
The initial electrostatic attraction between the cationic head of this compound and the negatively charged phospholipids (B1166683) in the bacterial membrane.
The insertion of the hydrophobic didecyl chains into the lipid bilayer core.
The subsequent disruption of the membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. nih.govresearchgate.netacademicjournals.orgjst.go.jp
These computational approaches are invaluable for visualizing the mechanism of action at a molecular level and can guide the design of new analogues with enhanced membrane-disrupting capabilities.
De Novo Design Strategies for Enhanced Efficacy
De novo design involves the creation of novel molecules with desired properties, often with the aid of computational tools. nih.govnih.gov In the context of this compound, de novo design strategies aim to develop new antimicrobial agents with improved potency, selectivity, and reduced toxicity.
The design of new antimicrobial agents inspired by the structure of this compound would likely focus on optimizing its amphiphilic character. nih.gov The core principle is to maintain the cationic head group for initial membrane targeting while modifying the hydrophobic tails to enhance membrane disruption.
Strategies for De Novo Design:
Scaffold Hopping: This involves replacing the central quaternary ammonium-silane scaffold of this compound with other chemical structures that can maintain a similar spatial arrangement of cationic and lipophilic groups.
Fragment-Based Design: Novel molecules can be constructed by combining different fragments. For example, various cationic head groups could be combined with a library of different lipophilic side chains to generate a diverse set of candidate molecules.
Computational Generative Models: Advanced computational methods, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing antimicrobial molecules to generate novel chemical structures with a high probability of being active. nih.govmdpi.comresearchgate.net These models can learn the underlying structure-activity relationships and propose entirely new molecules that have not been synthesized before.
A key focus of de novo design for this class of compounds is to improve the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose. By fine-tuning the balance between hydrophobicity and charge, it may be possible to design molecules that are highly active against bacteria but have minimal toxicity towards mammalian cells. nih.govacs.org For example, the design of novel cationic amphiphiles often involves a careful balance to achieve potent antimicrobial activity while minimizing hemolytic activity (the lysis of red blood cells). acs.org
Preclinical Pharmacological and Efficacy Studies
In Vitro Efficacy in Disease-Relevant Models
Disiquonium (B12811067) chloride, a quaternary ammonium (B1175870) compound incorporating a silane (B1218182) moiety, has been evaluated for its antimicrobial activity against a range of common pathogens. drugfuture.comuni.lu Its primary mechanism of action involves the disruption of microbial cell membranes. This is achieved through electrostatic interactions between the cationic ammonium group of the molecule and the negatively charged phospholipid headgroups of the cell membrane, leading to increased membrane permeability and subsequent cell lysis. vulcanchem.com
Research has demonstrated its effectiveness in rapidly reducing microbial viability. One study noted a greater than 99% reduction in the viability of Staphylococcus aureus and Escherichia coli on surfaces treated with disiquonium chloride within a five-minute contact time. vulcanchem.com The in vitro efficacy has been further quantified through the determination of the Minimum Inhibitory Concentration (MIC) against several disease-relevant microorganisms. These findings indicate a broad spectrum of activity. vulcanchem.com
The specific MIC values for this compound against these pathogens are detailed in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Select Pathogens
| Pathogen | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive bacterium | 12.5 vulcanchem.com |
| Escherichia coli | Gram-negative bacterium | 25 vulcanchem.com |
| Pseudomonas aeruginosa | Gram-negative bacterium | 50 vulcanchem.com |
Assessment of Biofilm Inhibition in Complex Biological Systems
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antimicrobial agents. Some quaternary ammonium compounds have been investigated for their ability to inhibit or eradicate biofilms. Research findings indicate that this compound is capable of suppressing the formation of biofilms. vulcanchem.com This activity is reportedly achieved by interfering with quorum-sensing pathways, which are crucial for the establishment and maturation of biofilm communities. vulcanchem.com This attribute is considered advantageous in the effort to combat infections involving antibiotic-resistant strains. vulcanchem.com
Despite this qualitative finding, detailed quantitative studies assessing the extent of biofilm inhibition or eradication by this compound in complex biological systems are not extensively documented in the public literature. Therefore, specific data, such as the Minimum Biofilm Eradication Concentration (MBEC) against various microbial biofilms, is not available.
Systemic and Local Efficacy in Preclinical Infection Models
Following the demonstration of in vitro activity, the assessment of a compound's efficacy in preclinical infection models is essential to understand its potential therapeutic utility. These studies evaluate the substance's performance when administered locally to the site of an infection or systemically to treat widespread infections. A thorough review of the scientific literature did not identify published preclinical studies that have assessed the systemic or local efficacy of this compound in established animal infection models, such as wound infection or systemic sepsis models.
Toxicological Assessment and Safety Pharmacology Research
In Vitro Cytotoxicity and Cell Viability Studies
In vitro studies are fundamental in assessing the cytotoxic potential of chemical compounds at a cellular level. For Disiquonium (B12811067) chloride, research has indicated that its cytotoxic effects are concentration-dependent and can be initiated through mechanisms involving mitochondrial dysfunction. turi.org
Studies on human lung epithelial cells (A549) have demonstrated that Disiquonium chloride has a strong cytotoxic effect. mdpi.com In one study, treatment with this compound for 10 days in a clonogenic assay led to a reduction in both the number and size of cell colonies, indicating an inhibition of cell growth. researchgate.net This was accompanied by an increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione (B108866) (GSH) activity, suggesting that the cytotoxic mechanism involves the induction of oxidative stress. researchgate.net Further investigations on human primary alveolar epithelial cells exposed to aerosolized this compound also confirmed its cytotoxicity. nih.govresearchgate.net High concentrations of the compound (e.g., 4.0 μg/mL) have been reported to be severely cytotoxic. regulations.gov
Table 1: Summary of In Vitro Cytotoxicity Findings for this compound
| Cell Line | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Human Lung Epithelial Cells (A549) | MTT Assay | Demonstrated a strong cytotoxic effect. | mdpi.com |
| Human Lung Epithelial Cells | Clonogenic Assay | Reduced number and size of colonies; inhibited cell growth. | researchgate.net |
| Human Lung Epithelial Cells | ROS/GSH Assays | Increased intracellular ROS and decreased glutathione, indicating oxidative stress. | researchgate.net |
| Human Primary Alveolar Epithelial Cells | Cytotoxicity Assay | Confirmed cytotoxic potential following aerosol exposure. | nih.govresearchgate.net |
| MDCK II Cells | Mitochondrial Function Assays | Cytotoxicity is initiated by mitochondrial dysfunction, specifically inhibition of complex I. | turi.org |
Acute and Subchronic Toxicity Profiles
The acute toxicity of this compound is characterized by high toxicity via oral and inhalation routes, but low toxicity through dermal exposure. publications.gc.ca It is classified as corrosive to skin and eyes. publications.gc.cafederalregister.gov Subchronic studies indicate that the primary effects are related to local irritation, with systemic toxicity such as reduced body weight gain observed only at higher doses. turi.orgtandfonline.com
Acute Toxicity: Oral LD50 values in rats have been reported in the range of 84 to 238 mg/kg, placing it in Category 3 for acute oral toxicity according to the Globally Harmonized System (GHS). nih.govmedved.kiev.uabrand.com.cn The dermal LD50 in rabbits is significantly higher, at 3,342 mg/kg. medved.kiev.uabrand.com.cn Due to its corrosive nature, it is also considered highly acutely toxic via the inhalation route. publications.gc.ca
Dermal and Eye Irritation: this compound is a severe skin and eye irritant. gov.bc.caregulations.gov In studies with rabbits, it was found to be corrosive to both skin and eyes, warranting a Toxicity Category I classification for these endpoints. regulations.gov
Skin Sensitization: There is conflicting evidence regarding the skin sensitization potential of this compound. An older Buehler test conducted on guinea pigs produced negative results. publications.gc.casigmaaldrich.com However, more recent and sensitive tests, such as the murine Local Lymph Node Assay (LLNA), have returned positive results, yielding a calculated EC3 value (the concentration estimated to produce a threefold increase in lymphocyte proliferation) of 0.17%. publications.gc.canih.govresearchgate.net Additionally, the in vitro human Cell Line Activation Test (h-CLAT) also classified it as a skin sensitizer. publications.gc.caresearchgate.net These more recent findings suggest that this compound should be considered a potential dermal sensitizer. publications.gc.canih.gov
Subchronic Toxicity: In a 90-day oral toxicity study in rats, a No-Observed-Adverse-Effect Level (NOAEL) was established at 46 mg/kg/day. medved.kiev.ua In a 90-day study in dogs, the NOAEL was 15 mg/kg/day. medved.kiev.ua A 90-day dermal toxicity study in rats showed no systemic toxicity, with effects like erythema and edema limited to the application site. regulations.gov Across repeated-dose oral studies in various species, the most consistent findings are local irritation to the gastrointestinal tract, leading to reduced food consumption and body weight. turi.orgresearchgate.net
Table 2: Acute and Subchronic Toxicity Data for this compound
| Endpoint | Species | Value/Result | Reference |
|---|---|---|---|
| Acute Oral LD50 | Rat | 84 - 238 mg/kg | nih.govmedved.kiev.uabrand.com.cn |
| Acute Dermal LD50 | Rabbit | 3,342 mg/kg | medved.kiev.uabrand.com.cn |
| Primary Dermal Irritation | Rabbit | Corrosive (Toxicity Category I) | regulations.gov |
| Primary Eye Irritation | Rabbit | Corrosive (Toxicity Category I) | publications.gc.caregulations.gov |
| Skin Sensitization (Buehler Test) | Guinea Pig | Negative | sigmaaldrich.com |
| Skin Sensitization (LLNA) | Mouse | Positive (EC3 = 0.17%) | nih.govresearchgate.net |
| Subchronic Oral NOAEL (90-day) | Rat | 46 mg/kg/day | medved.kiev.ua |
| Subchronic Oral NOAEL (90-day) | Dog | 15 mg/kg/day | medved.kiev.ua |
Genotoxicity and Mutagenicity Assessments
A comprehensive battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of this compound. The collective evidence from these studies indicates that the compound is not genotoxic. publications.gc.caresearchgate.net
The bacterial reverse mutation assay (Ames test) was consistently negative across multiple studies, both with and without metabolic activation. sigmaaldrich.comnih.govregulations.gov In mammalian cells, this compound did not induce gene mutations at the HGPRT locus in Chinese hamster ovary (CHO) cells, nor did it cause chromosomal aberrations in CHO cells or cultured human lymphocytes. sigmaaldrich.comregulations.gov Furthermore, an unscheduled DNA synthesis (UDS) assay in primary rat hepatocytes, which detects DNA repair, was negative. nih.govregulations.gov In vivo assessments, including a micronucleus test in mice, also did not show evidence of mutagenic activity. medved.kiev.uabrand.com.cn Based on these results, regulatory agencies have concluded that this compound is non-mutagenic and non-clastogenic. publications.gc.cafederalregister.govregulations.gov
Table 3: Summary of Genotoxicity and Mutagenicity Studies for this compound
| Assay Type | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With and Without | Negative | sigmaaldrich.comnih.govregulations.gov |
| Forward Gene Mutation | Chinese Hamster Ovary (CHO) cells | With and Without | Negative | regulations.gov |
| In Vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With and Without | Negative | regulations.gov |
| In Vitro Chromosome Aberration | Human Lymphocytes | With and Without | Negative | sigmaaldrich.com |
| Unscheduled DNA Synthesis (UDS) | Primary Rat Hepatocytes | N/A | Negative | regulations.govregulations.gov |
| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | Negative | medved.kiev.uabrand.com.cn |
Reproductive and Developmental Toxicology Investigations
The potential for this compound to cause reproductive or developmental harm has been investigated in multiple guideline studies. The weight of evidence indicates a lack of specific reproductive or developmental toxicity. researchgate.net
In developmental toxicity studies, effects on fetuses were only noted at dose levels that also produced clear signs of maternal toxicity. publications.gc.ca For instance, in a study on rabbits, decreased fetal body weights and an increased number of dead fetuses were observed at 10 mg/kg/day, a dose that was also maternally toxic. turi.org In rats, developmental effects such as delayed ossification were seen at 20 mg/kg/day, a dose at which maternal toxicity (decreased body weight gain) was also evident. turi.org
A two-generation reproductive toxicity study in rats showed no adverse effects on mating, fertility, or pup development at any dose tested. turi.org Reductions in pup body weight were noted at the highest dose, which was also associated with parental toxicity (reduced food consumption and body weight). turi.org Therefore, there is no evidence to suggest that this compound poses a unique hazard to reproduction or development in the absence of maternal toxicity. federalregister.gov
Table 4: Summary of Reproductive and Developmental Toxicity Studies
| Study Type | Species | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings | Reference |
|---|---|---|---|---|---|
| Developmental | Rabbit | 1 mg/kg/day | 3 mg/kg/day | Developmental effects (decreased fetal weight, increased deaths) only seen at maternally lethal dose (10 mg/kg/day). | turi.org |
| Developmental | Rat | 1 mg/kg/day | 10 mg/kg/day | Developmental variations (e.g., poor ossification) only seen at maternally toxic dose (20 mg/kg/day). | turi.org |
| 2-Generation Reproductive | Rat | 39 mg/kg/day (males) 51 mg/kg/day (females) | >109 mg/kg/day (males) >137 mg/kg/day (females) | No effects on mating, fertility, or gestation. Reduced pup weight only at highest dose, which caused parental toxicity. | turi.org |
Ecotoxicological Impact and Environmental Fate Studies
The environmental profile of this compound is dictated by its strong cationic properties and its use patterns, which primarily lead to its release into wastewater systems.
Environmental Fate: this compound is stable to hydrolysis and photolysis in water and soil. regulations.gov It is considered non-volatile. ccme.ca A key characteristic is its strong and rapid adsorption to soil, sediment, and suspended solids, which renders it immobile in the soil environment. regulations.govccme.ca Log Koc values, which measure the tendency to adsorb to organic carbon, range from 5.64 to 6.20, confirming its immobility. ccme.ca While this sorption mitigates its presence in the water column, it can lead to accumulation in sludge and sediment. regulations.gov
Biodegradation appears to be a variable process. Some studies have shown rapid degradation in certain conditions, while others, particularly long-term soil and aquatic metabolism studies, have found it to be stable, with calculated half-lives of several years. gov.bc.caregulations.gov This persistence, combined with its strong binding affinity, suggests it can accumulate in sediments.
Ecotoxicity: this compound is very highly toxic to aquatic invertebrates and highly toxic to algae. gov.bc.caregulations.gov The 48-hour EC50 for Daphnia magna is approximately 0.029 mg/L. sigmaaldrich.com The 96-hour ErC50 for the green algae Pseudokirchneriella subcapitata is 0.062 mg/L. sigmaaldrich.com Its toxicity to fish is categorized as moderate to high, with reported 96-hour LC50 values for rainbow trout as low as 0.1 mg/L. regulations.govresearchgate.net
Bioaccumulation: The potential for this compound to bioaccumulate in aquatic organisms is considered low. A study in bluegill sunfish determined a whole-body bioconcentration factor (BCF) of 81, with rapid depuration (elimination) from tissues once exposure ceased. gov.bc.caregulations.gov This suggests that the compound is unlikely to biomagnify in the food chain.
Table 5: Environmental Fate and Ecotoxicity of this compound
| Parameter | Value | Comment | Reference |
|---|---|---|---|
| Hydrolysis | Stable at pH 5-9 | Not a significant degradation pathway. | regulations.gov |
| Photodegradation | Stable in water and soil | Not a significant degradation pathway. | regulations.gov |
| Soil Adsorption (Log Koc) | 5.64 - 6.20 | Immobile in soil. | ccme.ca |
| Fish BCF | 81 (whole body) | Low potential for bioaccumulation. | regulations.gov |
| Acute Fish LC50 (96-hr) | 0.1 - 1.0 mg/L (approx.) | Moderately to highly toxic. | regulations.govresearchgate.net |
| Aquatic Invertebrate EC50 (48-hr, Daphnia magna) | 0.029 mg/L | Very highly toxic. | sigmaaldrich.com |
| Algae ErC50 (96-hr, P. subcapitata) | 0.062 mg/L | Very highly toxic. | sigmaaldrich.com |
Drug Discovery and Translational Research Perspectives
Identification of Novel Therapeutic Targets for Disiquonium (B12811067) Chloride
Research into the specific therapeutic targets of Disiquonium chloride is an ongoing area of investigation. As a member of the quaternary ammonium (B1175870) compound family, its primary established target is the microbial cell membrane. vulcanchem.comrsc.org However, exploration into more specific and novel molecular targets could unlock new therapeutic applications.
The primary antimicrobial mechanism of QACs like this compound is the electrostatic interaction between the positively charged nitrogen atom and the negatively charged components of bacterial cell membranes, leading to increased permeability and eventual cell lysis. vulcanchem.comrsc.org Some QACs are also known to interfere with essential metabolic enzymes and DNA replication, suggesting that this compound may have similar intracellular targets. patsnap.com
A potential novel therapeutic area for this compound outside of its antimicrobial action is in cardiology. Experimental models have suggested that this compound may act as a blocker of voltage-gated sodium channels (Na_v_1.5), which could give it antiarrhythmic properties. vulcanchem.com Further research is needed to validate this target and explore its clinical potential for conditions such as ventricular tachycardia. vulcanchem.com
Table 1: Potential Therapeutic Targets of this compound
| Target Class | Specific Target | Potential Therapeutic Application | State of Research |
| Microbial Cell Integrity | Phospholipid Bilayer | Broad-spectrum antimicrobial (antibacterial, antifungal) | Established for QACs |
| Cardiac Ion Channels | Voltage-gated sodium channels (Na_v_1.5) | Antiarrhythmic | Experimental |
| Microbial Metabolism | Cellular Enzymes | Antimicrobial | Inferred from related compounds |
| Nucleic Acids | DNA | Antimicrobial | Inferred from related compounds |
Exploration of Repurposing Opportunities
Drug repurposing, the investigation of existing compounds for new therapeutic purposes, offers a promising avenue for accelerating the development of new treatments. Quaternary ammonium compounds, including this compound, have been considered for repurposing, particularly in the context of viral infections. sunyempire.edunih.gov The broad-spectrum antimicrobial nature of these compounds suggests that their efficacy may extend beyond their initial indications. mass.govmdpi.com
The COVID-19 pandemic spurred research into the antiviral activities of widely accessible antiseptic molecules like QACs, with the aim of repurposing them as therapeutics against SARS-CoV-2. sunyempire.edunih.govoutbreak.info While specific studies on this compound for this purpose are not prominent, the general interest in this chemical class for antiviral applications indicates a potential area for future investigation.
The potential antiarrhythmic properties of this compound also represent a significant repurposing opportunity. vulcanchem.com If preclinical and subsequent clinical studies can confirm its efficacy and safety for cardiac conditions, it could be repurposed from a disinfectant or antiseptic to a cardiovascular therapeutic.
Translational Research Pathways from Preclinical to Clinical Development
Translational research provides the framework for moving a promising compound from the laboratory to clinical application. medkoo.comrsc.org This pathway involves a series of stages designed to assess the safety, efficacy, and optimal use of a new drug candidate. medkoo.com While specific translational research programs for this compound are not widely documented, a hypothetical pathway can be outlined based on standard drug development processes. sunyempire.edunih.gov
Preclinical Research: The preclinical phase for a compound like this compound would involve extensive in vitro and in vivo studies. outbreak.info This includes detailed characterization of its antimicrobial activity against a wide range of pathogens, including antibiotic-resistant strains. mdpi.com For its potential antiarrhythmic use, preclinical models would be essential to determine its electrophysiological effects and mechanism of action on cardiac cells. vulcanchem.com Toxicology studies are also a critical component of this stage to establish a preliminary safety profile. outbreak.info
Investigational New Drug (IND) Application: Following successful preclinical studies, a comprehensive data package would be compiled and submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), in an Investigational New Drug (IND) application. This would allow for the initiation of clinical trials in humans.
Clinical Trials:
Phase 1: The first-in-human trials would be conducted in a small group of healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of this compound.
Phase 2: If Phase 1 is successful, Phase 2 trials would be initiated in a small group of patients with the target condition (e.g., a specific type of infection or cardiac arrhythmia) to evaluate the drug's efficacy and further assess its safety.
Phase 3: Larger, multicenter Phase 3 trials would then be conducted to confirm the drug's efficacy, monitor side effects, and compare it to standard treatments.
New Drug Application (NDA): Upon successful completion of Phase 3 trials, a New Drug Application (NDA) would be submitted to the regulatory authorities for approval to market the drug for the specified indication.
Table 2: Hypothetical Translational Research Pathway for this compound
| Phase | Objective | Key Activities |
| Preclinical | Assess preliminary efficacy and safety | In vitro and in vivo studies, mechanism of action studies, toxicology testing |
| IND Submission | Obtain regulatory approval for clinical trials | Compilation and submission of preclinical data |
| Phase 1 Clinical Trial | Evaluate safety and pharmacokinetics in humans | Dosing studies in healthy volunteers |
| Phase 2 Clinical Trial | Assess efficacy and safety in patients | Studies in a small cohort of patients with the target disease |
| Phase 3 Clinical Trial | Confirm efficacy and monitor for adverse reactions | Large-scale, multicenter studies |
| NDA Submission | Gain marketing approval | Submission of all clinical trial data to regulatory agencies |
Role of this compound in Antimicrobial Stewardship and Infection Control Strategies
Antimicrobial stewardship programs aim to optimize the use of antimicrobials to improve patient outcomes, reduce microbial resistance, and decrease the spread of infections. nih.gov As a quaternary ammonium compound, this compound has a role to play in infection control, but its use must be guided by stewardship principles to mitigate the development of resistance. rsc.orgacs.orgacs.org
QACs are commonly used in healthcare settings for the disinfection of surfaces and non-critical medical equipment. mass.govcisa.gov Studies have shown that regular decontamination of hospital surfaces, such as privacy curtains, with QACs can significantly reduce the bacterial burden. nih.gov The use of this compound in antimicrobial coatings for high-touch surfaces is another strategy to provide sustained pathogen suppression and reduce healthcare-associated infections. vulcanchem.com
However, the widespread use of QACs has raised concerns about the emergence of microbial resistance. acs.orgacs.org Bacteria can develop resistance to QACs through mechanisms such as efflux pumps, which can also contribute to resistance to some antibiotics. acs.org Therefore, a key aspect of antimicrobial stewardship for this compound is its appropriate and judicious use. This includes using it at the correct concentrations, adhering to recommended contact times, and incorporating it into a broader infection control program that includes hand hygiene and environmental cleaning. mdpi.cominfectionpreventioncontrol.co.uk
Table 3: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
| Candida albicans | 100 µg/mL |
| Data from a 2025 study cited by a chemical supplier. vulcanchem.com |
Q & A
Basic: What are the key chemical properties and regulatory identifiers of Disiquonium chloride?
Answer:
this compound (C₂₇H₆₀NO₃Si·Cl) is a quaternary ammonium compound with a molecular weight of 554.83 g/mol. Its SMILES notation is Cl.[Si](OC)(OC)(OC)CCC[N](CCCCCCCCCC)(CCCCCCCCCC)C, reflecting a silicon-containing structure linked to a dimethyl-decyl ammonium group . Regulatory identifiers include:
- FDA Unique Ingredient Identifier (UNII): 6G4NNS4CW4
- NIH Compound ID: 62253
- EMA XEVMPD Index: SUB07233MIG
- WHO INN Reference: Listed in Volume 40, No. 6, 1986 (List 26) .
These identifiers are critical for cross-referencing regulatory filings and pharmacological databases. Researchers should verify these identifiers in protocols to ensure compliance with international standards.
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm alkyl chain connectivity and silicon-methoxy groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks matching C₂₇H₆₀NO₃Si·Cl (theoretical [M⁺] = 554.83).
- Infrared Spectroscopy (IR): Detect Si-O-C and quaternary ammonium stretching vibrations (~1050 cm⁻¹ and 3300 cm⁻¹, respectively).
- HPLC-PDA: Purity assessment using reverse-phase columns (C18) with UV detection at 210–260 nm .
For reproducibility, document column specifications (e.g., particle size: 5 µm) and mobile phase gradients in supplementary materials .
Advanced: How should in vitro and in vivo studies be designed to evaluate this compound’s anti-infective efficacy and cytotoxicity?
Answer:
In vitro:
- Cell lines: Use keratinocytes (HaCaT) or fibroblasts (NIH/3T3) for cytotoxicity assays (MTT/WST-1).
- Antimicrobial testing: Follow CLSI guidelines for minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Candida albicans. Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
In vivo:
- Animal models: Murine dermal infection models with wound inoculation.
- Dosage: Test logarithmic concentrations (0.1–10 mg/mL) applied topically.
- Controls: Vehicle-only and comparator agents (e.g., benzalkonium chloride).
- Endpoints: Microbial load reduction (CFU counts) and histopathological analysis of tissue repair .
Statistical power analysis (α = 0.05, β = 0.2) is essential to determine sample sizes .
Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
Answer:
Contradictory stability results often arise from:
- pH-dependent hydrolysis: Silicon-methoxy groups degrade faster at extremes (pH < 3 or > 9).
- Methodological variability: Use standardized buffers (e.g., USP phosphate-citrate) and control temperature (±0.5°C).
Systematic approach:
Replicate studies: Conduct accelerated stability testing (40°C/75% RH) across pH 4–2.
Analytical consistency: Employ UPLC-MS for degradation product profiling.
Kinetic modeling: Apply Arrhenius equations to predict shelf-life .
Publish raw chromatograms and kinetic data in supplementary materials to enable peer validation .
Advanced: What computational strategies predict this compound’s membrane interactions?
Answer:
- Molecular Dynamics (MD): Simulate lipid bilayer interactions using CHARMM36 force fields. Focus on partitioning behavior between hydrophilic headgroups and hydrophobic alkyl chains.
- Docking studies: Use AutoDock Vina to model binding to microbial membrane proteins (e.g., S. aureus penicillin-binding proteins).
- QSAR models: Corlate alkyl chain length (C10) and silicon substitution with antimicrobial activity .
Validate predictions with experimental surface plasmon resonance (SPR) data on membrane affinity .
Basic: What regulatory guidelines apply to preclinical studies of this compound in topical formulations?
Answer:
- FDA Requirements: Include Good Laboratory Practice (GLP) compliance for toxicity studies (acute dermal irritation, sensitization).
- EMA Standards: Follow Annex I of Directive 2001/83/EC for impurity profiling (≤0.1% for unidentified impurities).
- OECD Guidelines: Use Test No. 439 for in vitro skin corrosion/irritation .
Pre-submission consultations with regulatory bodies (e.g., EMA’s Scientific Advice) are advised for complex formulations .
Advanced: How to optimize statistical analysis for dose-response relationships in this compound studies?
Answer:
- Non-linear regression: Fit data to sigmoidal models (Hill equation) using software like GraphPad Prism.
- EC₅₀ calculation: Bootstrap resampling (1000 iterations) to estimate confidence intervals.
- Outlier handling: Apply Grubbs’ test (α = 0.01) to exclude anomalous data points .
For multi-center trials, use mixed-effects models to account for inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
